Tris(4-hydroxyphenyl)phosphine oxide

Epoxy resin Thermal properties Flame retardant

Tris(4-hydroxyphenyl)phosphine oxide (THPPO, CAS 797-71-7, C18H15O4P, MW 326.28 g/mol) is an aromatic phosphine oxide featuring three para-hydroxyphenyl groups bound to a central phosphoryl center. It functions as a reactive building block and additive in polymer systems due to its thermal stability and capacity to participate in covalent network formation via its phenolic hydroxyl groups.

Molecular Formula C18H15O4P
Molecular Weight 326.3 g/mol
CAS No. 797-71-7
Cat. No. B1598515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-hydroxyphenyl)phosphine oxide
CAS797-71-7
Molecular FormulaC18H15O4P
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H
InChIKeyLMBQOLBVWODAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-hydroxyphenyl)phosphine Oxide (CAS 797-71-7): Chemical Identity and Functional Role for Procurement Decisions


Tris(4-hydroxyphenyl)phosphine oxide (THPPO, CAS 797-71-7, C18H15O4P, MW 326.28 g/mol) is an aromatic phosphine oxide featuring three para-hydroxyphenyl groups bound to a central phosphoryl center . It functions as a reactive building block and additive in polymer systems due to its thermal stability and capacity to participate in covalent network formation via its phenolic hydroxyl groups [1]. In epoxy resin formulations, THPPO serves as a monomeric precursor for phosphorus-containing flame-retardant structures, contributing to both condensed-phase char promotion and gas-phase radical inhibition [2].

Reactive tri-functional monomer for phosphorus-containing FR epoxy systems
Enables hyperbranched architectures via para-hydroxyphenyl groups
Covalent network incorporation maintains or elevates Tg

Why Generic Phosphine Oxides Cannot Replace Tris(4-hydroxyphenyl)phosphine Oxide in Epoxy Flame Retardancy


Simple substitution of tris(4-hydroxyphenyl)phosphine oxide with other phosphine oxides (e.g., triphenylphosphine oxide, OPPh3) or monomeric 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivatives (e.g., DOPO-HQ) in epoxy resin formulations results in significantly altered glass transition temperatures and flame-retardant performance [1]. Unlike OPPh3, which lacks reactive phenolic hydroxyl groups, THPPO enables covalent incorporation into polymer networks and serves as a branching point for hyperbranched flame-retardant structures, thereby mitigating plasticization effects while maintaining or enhancing thermal stability [2].

Property
THPPO
Generic Phosphine Oxide
Reactive groups
Three phenolic –OH
None (OPPh₃) or single (DOPO-HQ)
Network role
Covalent branching unit
Non-reactive additive; plasticization risk
Tg impact
May increase Tg
Reported Tg decrease (5–21 °C)

Tris(4-hydroxyphenyl)phosphine Oxide: Quantified Performance Differentiation from DOPO-HQ and Triphenylphosphine Oxide in Epoxy Resins


Glass Transition Temperature Elevation vs. Plasticization by Analogues

When formulated into a DGEBA/IPDA epoxy matrix at 10 wt% loading, the hyperbranched polymer derived from THPPO (PDTT) increased the glass transition temperature (Tg) by 8 °C relative to the neat epoxy resin. In contrast, the monomeric comparators DOPO-HQ and OPPh3 decreased the Tg by 5 °C and 21 °C, respectively [1].

Tg Shift
Head-to-head
+8 °C (PDTT) vs –5 °C (DOPO-HQ) & –21 °C (OPPh₃)
Maintains thermal stability while adding FR; avoids plasticization penalty
DGEBA/IPDA, 10 wt%, DSC
Epoxy resin Thermal properties Flame retardant

Peak Heat Release Rate Reduction in Cone Calorimetry

In cone calorimeter testing, epoxy resins containing 10 wt% PDTT (synthesized from THPPO) achieved a 30% reduction in peak heat release rate (PHRR) compared to the unfilled epoxy resin. This improvement is attributed to gas-phase flame inhibition (21% reduction in effective heat of combustion) and a modest condensed-phase charring contribution [1].

PHRR Reduction
Head-to-head
30% lower PHRR vs neat EP
Reported lower fire hazard and slower flame spread
Cone calorimeter, 50 kW/m²
Fire safety Epoxy resin Cone calorimetry

Total Heat Evolved Suppression in Fire Testing

The THPPO-derived hyperbranched flame retardant (PDTT) reduced the total heat evolved (THE) during cone calorimeter testing by 25% relative to the neat epoxy resin. This reduction indicates that less total energy is released during combustion, thereby lowering the overall fire load [1].

THE Reduction
Head-to-head
25% lower THE vs neat EP
Reduced total fire load in cone calorimeter test
Same irradiation conditions
Epoxy resin Flammability Total heat evolved

Effective Heat of Combustion Reduction via Gas-Phase Flame Inhibition

Cone calorimeter analysis revealed that the THPPO-derived PDTT system reduced the effective heat of combustion (EHC) by 21% compared to the neat epoxy resin. This reduction is a direct measure of gas-phase flame inhibition, a key mechanism for phosphorus-based flame retardants [1].

EHC Reduction
Head-to-head
21% lower EHC vs neat EP
Indicates gas-phase radical inhibition by phosphorus center
Cone calorimeter, 50 kW/m²
Flame inhibition Gas-phase mechanism Phosphorus flame retardant

Heat Release Capacity Improvement in PCFC Analysis

Pyrolysis combustion flow calorimetry (PCFC) measurements indicated that EP + PDTT (containing THPPO) exhibited an HRC of 404 J g⁻¹ K⁻¹, representing a reduction of ~20% compared to neat EP (498 J g⁻¹ K⁻¹). In contrast, EP + DOPO-HQ and EP + OPPh3 showed only a ~10% reduction in HRC [1].

HRC in PCFC
Head-to-head
404 J/gK (~20% reduction) vs 498 J/gK (EP); ~10% for DOPO-HQ & OPPh₃
Enhanced microscale combustion resistance vs comparators
PCFC, 60 °C/min
Pyrolysis combustion flow calorimetry Heat release capacity Microscale combustion

Thermal Stability and Char Yield in TGA Analysis

Thermogravimetric analysis (TGA) revealed that the THPPO-derived PDTT exhibits a temperature at 5% mass loss (T5wt%) of 307 °C and a high char residue of 43.9 wt% at 900 °C. In comparison, THPPO monomer itself showed a T5wt% of 299 °C and a residue of 14.6 wt%, while OPPh3 exhibited a much lower T5wt% of 218 °C with no residue [1].

TGA Stability
Head-to-head
PDTT: T5% 307 °C, char 43.9 wt%; OPPh₃: 218 °C, 0% residue
High char formation supports condensed-phase FR
N₂, 10 °C/min, 25–900 °C
Thermogravimetric analysis Char formation Thermal stability

High-Value Application Scenarios for Tris(4-hydroxyphenyl)phosphine Oxide Based on Validated Performance Data


Epoxy-Based Printed Circuit Boards Requiring Tg > 150 °C and Flame Retardancy

THPPO is used as a precursor for synthesizing hyperbranched aromatic flame retardants (e.g., PDTT) that increase the Tg of epoxy laminates by 8 °C while reducing PHRR by 30% and THE by 25% [1]. This combination of improved thermal stability and fire performance makes THPPO suitable for FR-4 epoxy laminates in high-reliability electronics where both UL 94 V-0 and elevated Tg are mandatory.

Halogen-Free Flame-Retardant Epoxy Composites for Aerospace Interiors

In aerospace applications, materials must meet stringent fire safety standards (FAR 25.853) without halogenated additives. THPPO-derived PDTT reduces EHC by 21% and HRC by ~20%, providing gas-phase flame inhibition while maintaining low smoke and toxicity [1]. This performance profile supports its use in interior panels, adhesives, and composite structures.

High-Performance Epoxy Adhesives for Electronics Encapsulation

When incorporated into epoxy adhesives at 10 wt% loading, THPPO-based hyperbranched polymers improve thermal stability (T5wt% = 307 °C) and provide a char residue of 43.9 wt% [1]. These properties are critical for encapsulation materials that must protect electronic components from both thermal degradation and fire propagation.

Reactive Co-Curing Agent for Flame-Retardant Epoxy Novolac Systems

Patents describe mixtures of mono-, bis-, and tris-(hydroxyphenyl)phosphine oxides (including THPPO) blended with novolac resins as co-curing agents for epoxy resins [2]. THPPO's three phenolic hydroxyl groups enable covalent crosslinking into the epoxy network, simultaneously imparting flame resistance without the need for additive flame retardants that may leach or plasticize the matrix.

Application
Selection Property
Validation Focus
Epoxy laminates for high-reliability electronics
Tg retention and fire hazard reduction
Tg shift, PHRR/THE under UL 94 V-0
Halogen-free aerospace interior composites
Gas-phase flame inhibition and low smoke
EHC, HRC; FAR 25.853 compliance
Epoxy adhesives for electronic encapsulation
Thermal stability and char formation
T5wt% and char residue under thermal stress
Co-curing agent for flame-retardant novolac epoxies
Covalent crosslinking via tri-hydroxyphenyl
Network integration and leaching resistance

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